

Investigational new drug profile of Utreloxastat

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Profile of Utreloxastat (PTC857)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Utreloxastat (also known as PTC857) is an investigational small molecule that acts as a potent, orally active, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). Developed by PTC Therapeutics, **utreloxastat** was primarily investigated for the treatment of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease. The proposed mechanism of action centered on the reduction of oxidative stress and inhibition of ferroptosis, key pathological processes implicated in ALS. Despite a favorable safety and pharmacokinetic profile demonstrated in Phase 1 studies, the Phase 2 CARDINALS trial in ALS patients did not meet its primary or secondary endpoints, leading to the discontinuation of its development for this indication. This document provides a comprehensive technical overview of **utreloxastat**, summarizing its pharmacology, mechanism of action, and clinical development.

Chemical and Physical Properties

Utreloxastat is a small molecule with the following identifiers:

• IUPAC Name: 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione[1]

Other Names: PTC857, EPI 857[2]

CAS Number: 1213269-96-5[1]



Molecular Formula: C₁₈H₂₈O₂[3]

Molar Mass: 276.420 g·mol⁻¹[1]

Pharmacology and Mechanism of Action

Utreloxastat is an inhibitor of 15-lipoxygenase (15-LO), an enzyme that plays a crucial role in the pathways of oxidative stress, inflammation, and protein aggregation.[4][5] Oxidative stress is a central component in the pathology of ALS and is believed to induce ferroptosis, a form of iron-dependent programmed cell death that contributes to the loss of motor neurons.[6]

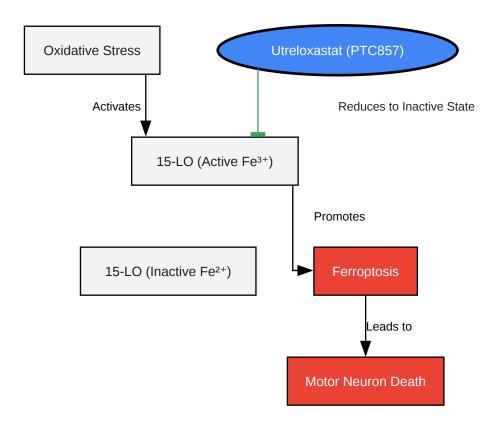
The proposed mechanism of action for **utreloxastat** involves the following key steps:

- Inhibition of 15-Lipoxygenase: Utreloxastat directly inhibits the enzymatic activity of 15-LO.
 [7]
- Reduction of Oxidative Stress: By blocking 15-LO, utreloxastat is thought to mitigate the downstream effects of oxidative stress.[7][8]
- Inhibition of Ferroptosis: **Utreloxastat** inhibits ferroptosis by reducing the nonheme iron in 15-LO from its active Fe³⁺ state to its inactive Fe²⁺ state.[6][9] It also prevents the consumption of reduced glutathione, a key antioxidant.[8]
- Neuroprotection: The reduction in oxidative stress and prevention of ferroptosis are hypothesized to protect motor neurons from damage and death, thereby slowing disease progression in ALS.[7][10]

Preclinical studies suggested that **utreloxastat** is more potent at inhibiting ferroptosis than existing ALS treatments like edaravone and riluzole.[6][9]

Signaling Pathway of Utreloxastat





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Caption: Proposed mechanism of **Utreloxastat** in inhibiting ferroptosis.

Non-Clinical and Preclinical Data

In preclinical studies, **utreloxastat** demonstrated oral bioavailability and was found to be well-distributed into brain tissues in mice, with a brain-to-plasma ratio of approximately 10-fold.[6][8] In vitro studies were conducted to assess the metabolism and drug-drug interaction potential of **utreloxastat**.[6] It was shown to be a weak inhibitor of CYP1A2 and 2B6.[8] In rats, orally administered radiolabeled **utreloxastat** was extensively metabolized, with the unchanged parent compound accounting for less than 5% of total radioactivity in plasma.[8] These favorable non-clinical data supported the progression of **utreloxastat** into human clinical trials.

Table 1: In Vitro Pharmacology of Utreloxastat



Target/Enzyme	Activity	IC50	Reference
15-Lipoxygenase	Inhibitor	Data not publicly available	[6][8]
CYP1A2	Weak Inhibitor	>5.3 µM	[8]
CYP2B6	Weak Inhibitor	>5.3 µM	[8]

Clinical Development

Utreloxastat progressed to Phase 2 clinical trials for the treatment of ALS before its development was discontinued.

Phase 1 Clinical Trial

A first-in-human, three-part, single-center, double-blind, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **utreloxastat** in 82 healthy volunteers.[6][11]

- Part 1 (Single Ascending Dose SAD): Evaluated single doses of utreloxastat from 100 mg to 1000 mg.[6][11]
- Part 2 (Multiple Ascending Dose MAD): Assessed multiple doses of 150 mg to 500 mg administered over 14 days.[6][11]
- Part 3 (Food Effect FE): Investigated the impact of low- and high-fat meals on the pharmacokinetics of a single 500 mg dose.[6][7]

The Phase 1 study, with results announced in December 2022, demonstrated that **utreloxastat** was safe and well-tolerated in healthy participants.[10] No significant safety signals were observed following single doses up to 1000 mg and multiple doses up to 500 mg once daily or 250 mg twice daily for 14 days.[6][11] All adverse events were mild and resolved by the end of the study.[7] The pharmacokinetic data from this trial supported a twice-daily dosing regimen with food for further clinical development.[6][11]



Table 2: Pharmacokinetic Parameters of Utreloxastat in

Healthy Volunteers (Phase 1)

Parameter	Single Dose	Multiple Dose	Reference
Time to Maximum Plasma Concentration (T _{max})	~4 hours	Not specified	[6][11]
Terminal Half-life (t1/2)	20 - 25.3 hours	≥33 hours	[6][11]
Accumulation Ratio (Ra _{cc}) (AUC _{0-tau})	Not Applicable	~1.5 (150 mg and 500 mg QD/BID), 2.32 (250 mg BID)	[6]

AUC: Area Under the Curve, QD: Once Daily, BID: Twice Daily

Phase 2 Clinical Trial (CARDINALS)

The CARDINALS study (NCT05349721) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial designed to assess the efficacy, safety, and tolerability of **utreloxastat** in adult patients with ALS.[2][12]

- Objective: To evaluate the efficacy and safety of utreloxastat in ALS patients.[12][13]
- Patient Population: 307 adults aged 18-80 with a diagnosis of definite or probable ALS.[10]
 [12]
- Treatment Arms:
 - Utreloxastat: 250 mg oral solution twice daily.[2]
 - Placebo: Matching oral solution twice daily.[14]
- Duration: A 24-week treatment period, followed by an open-label extension where all
 participants could receive utreloxastat.[10][14]
- Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks.[10]



 Secondary Endpoints: Included changes in a biomarker of nerve damage, neurofilament light chain (NfL).[10]

Workflow of the CARDINALS Phase 2 Trial



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Caption: Simplified workflow of the CARDINALS Phase 2 clinical trial.

PTC Therapeutics announced that the CARDINALS trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score from baseline to 24 weeks for the **utreloxastat** group compared to placebo.[10] The trial also failed to meet its secondary endpoints, showing no significant reduction in neurofilament light chain (NfL) levels.[10][15] While the drug was found to be safe and well-tolerated, the lack of efficacy and biomarker signals led PTC Therapeutics to discontinue the development of **utreloxastat** for ALS.[10][15] [16]

Conclusion

Utreloxastat is a well-characterized inhibitor of 15-lipoxygenase with a clear and compelling mechanism of action for neurodegenerative diseases characterized by oxidative stress and ferroptosis. It demonstrated a favorable safety and pharmacokinetic profile in early clinical development. However, the failure to demonstrate clinical efficacy in the Phase 2 CARDINALS trial for ALS has led to the cessation of its development for this indication. The data and insights gathered from the **utreloxastat** program may still hold value for future research into the role of 15-LO and ferroptosis in neurodegeneration.

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- To cite this document: BenchChem. [Investigational new drug profile of Utreloxastat].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#investigational-new-drug-profile-of-utreloxastat]

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